molecular formula C10H16O2 B3274355 (S)-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one CAS No. 60593-11-5

(S)-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one

Cat. No. B3274355
CAS RN: 60593-11-5
M. Wt: 168.23 g/mol
InChI Key: DJOOMNLGIUGRKD-QMMMGPOBSA-N
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Description

(S)-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one, commonly known as Carvone, is a naturally occurring terpenoid found in the essential oils of many plants. It has a characteristic minty aroma and taste and is commonly used as a flavoring agent in food and beverages. Carvone has also been extensively studied for its medicinal properties, including its potential as an anti-inflammatory, analgesic, and anticonvulsant agent. In

Scientific Research Applications

  • Allergenicity of Terpenes and Epoxides : Lepoittevin and Karlberg (1994) synthesized a model compound similar to the one to study the interaction of terpenes with proteins. They found that certain hydroperoxides can be strong sensitizers, potentially leading to allergic contact dermatitis, a crucial consideration in dermatological research and product safety (Lepoittevin & Karlberg, 1994).

  • Crystal Structure Analysis : Odabaşoǧlu et al. (2003) examined related compounds, focusing on their crystal structures. Such studies are vital for understanding the molecular interactions and stability of compounds, which can be crucial in materials science and pharmaceuticals (Odabaşoǧlu et al., 2003).

  • Organic Syntheses and Reactions : Kozmin, He, and Rawal (2003) demonstrated the use of related compounds in organic synthesis, specifically in cycloaddition reactions. These findings are significant in synthetic chemistry, aiding in the development of new synthetic routes for complex molecules (Kozmin, He, & Rawal, 2003).

  • Flavor and Aroma Chemistry : Torii, Inokuchi, and Ogawa (1979) explored the cross-aldol reaction of compounds similar to the one , with applications in flavor and aroma chemistry. This research is particularly relevant to the food and beverage industry, as well as in the creation of fragrances (Torii, Inokuchi, & Ogawa, 1979).

  • Catalysis Research : Wang, Sui, Huang, and Jiang (2006) studied the use of a wool-supported palladium catalyst in the hydration of olefins, including compounds related to the one . This research has implications in catalysis, an essential field in chemical industry and sustainable chemistry (Wang, Sui, Huang, & Jiang, 2006).

  • Synthesis of Flavoring Agents : Naoshima, Oka, and Kondo (1984) synthesized compounds for flavoring materials, like those in roasted coffee. Such research contributes to the understanding of flavor compounds and their synthesis, relevant to the food industry and sensory science (Naoshima, Oka, & Kondo, 1984).

properties

IUPAC Name

(5S)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8,12H,5-6H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOOMNLGIUGRKD-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=O)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1=O)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one

CAS RN

60593-11-5
Record name (S)-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one
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(S)-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one
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(S)-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one
Reactant of Route 5
(S)-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one
Reactant of Route 6
(S)-(+)-5-(1-Hydroxy-1-methylethyl)-2-methyl-2-cyclohexen-1-one

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